molecular formula C8H12F3NO4 B3328791 3-(Trifluoroacetylamino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranose CAS No. 51996-45-3

3-(Trifluoroacetylamino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranose

Cat. No. B3328791
CAS RN: 51996-45-3
M. Wt: 243.18 g/mol
InChI Key: KDSJJWJDPYHURS-UNTFVMJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(Trifluoroacetylamino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranose” is a chemical compound with a molecular formula of C27H27F3N8O3 and a molecular weight of 568.5503 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Safety and Hazards

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s important to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

N-[(2S,3S,4S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO4/c1-3-6(14)4(2-5(13)16-3)12-7(15)8(9,10)11/h3-6,13-14H,2H2,1H3,(H,12,15)/t3-,4-,5+,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSJJWJDPYHURS-UNTFVMJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)O)NC(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O)NC(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 13083428

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoroacetylamino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranose
Reactant of Route 2
3-(Trifluoroacetylamino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranose
Reactant of Route 3
3-(Trifluoroacetylamino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranose
Reactant of Route 4
3-(Trifluoroacetylamino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranose
Reactant of Route 5
Reactant of Route 5
3-(Trifluoroacetylamino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranose
Reactant of Route 6
Reactant of Route 6
3-(Trifluoroacetylamino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranose

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